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Compound of Interest

Compound Name: Erlose

Cat. No.: B089112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Erlose, a trisaccharide composed of two glucose molecules and one fructose molecule, is a

natural component of honey. Its presence and concentration can be indicative of the honey's

floral origin, quality, and potential adulteration.[1][2] For researchers in food science, apiculture,

and drug development utilizing honey-based products, accurate and reliable detection of

erlose is crucial. This document provides a detailed protocol for the quantification of erlose in

honey samples using High-Performance Anion-Exchange Chromatography with Pulsed

Amperometric Detection (HPAE-PAD), a highly sensitive and specific method for carbohydrate

analysis.[3]

Data Presentation
The concentration of erlose in honey can vary depending on the floral source. The following

table summarizes representative quantitative data for erlose found in different types of honey

samples.
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Honey Type
Erlose Concentration
Range (%)

Reference

Algerian Unifloral Honeys 0.01 - 2.35 [2]

Algerian Multifloral Honeys 0.01 - 2.35 [2]

Jujube Honey (Morocco) 0.146 - 2.776 [4]

Honeydew Honeys Generally Present [1]

Experimental Protocol: Quantification of Erlose in
Honey by HPAE-PAD
This protocol outlines the necessary steps for sample preparation, chromatographic separation,

and detection of erlose in honey.

1. Materials and Reagents

Honey Sample

Deionized (DI) water, 18.2 MΩ·cm

Erlose standard (analytical grade)

0.2 µm syringe filters

Sodium hydroxide (NaOH), 50% w/w

Sodium acetate (NaOAc), anhydrous

2. Equipment

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump

Pulsed Amperometric Detector (PAD) with a gold working electrode

Anion-exchange column (e.g., Dionex CarboPac™ PA210-Fast-4μm, 4 x 150 mm)[3]
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Guard column (e.g., Dionex CarboPac™ PA210 Guard, 4 x 50 mm)[3]

Analytical balance

Vortex mixer

Micropipettes

Autosampler vials

3. Preparation of Standards and Eluents

Erlose Stock Standard (1000 mg/L): Accurately weigh 100 mg of erlose and dissolve it in

100 mL of DI water. Store at 4°C.

Working Standards: Prepare a series of working standards by diluting the stock standard

with DI water to achieve concentrations ranging from 0.5 to 50 mg/L.

Eluent A (200 mM NaOH): Dilute 10.4 mL of 50% (w/w) NaOH to 1 L with DI water. Degas

the solution before use.

Eluent B (1 M NaOAc in 100 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in a

solution of 5.2 mL of 50% (w/w) NaOH diluted to 1 L with DI water. Degas the solution.

4. Sample Preparation

Accurately weigh approximately 0.1 g of the honey sample into a 100 mL volumetric flask.[3]

Dissolve the honey in DI water to achieve a 1:1000 fold dilution.[3]

Mix the solution thoroughly using a vortex mixer until the honey is completely dissolved.

Filter the diluted honey sample through a 0.2 µm syringe filter into an autosampler vial.[3]

5. Chromatographic Conditions
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Parameter Condition

Column
Dionex CarboPac™ PA210-Fast-4μm, 4 x 150

mm[3]

Guard Column Dionex CarboPac™ PA210 Guard, 4 x 50 mm[3]

Mobile Phase
Gradient of NaOH and NaOAc (See Gradient

Program)

Flow Rate 0.8 mL/min[3]

Injection Volume 10 µL[3]

Column Temperature 30 °C

Detector Pulsed Amperometric Detector (PAD)

Working Electrode Gold

Reference Electrode Ag/AgCl

Gradient Program:

Time (min) % Eluent A (200 mM NaOH)
% Eluent B (1 M NaOAc in
100 mM NaOH)

0.0 85 15

20.0 60 40

20.1 0 100

25.0 0 100

25.1 85 15

35.0 85 15

6. Data Analysis

Identify the erlose peak in the sample chromatogram by comparing its retention time with

that of the erlose standard.
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Create a calibration curve by plotting the peak area of the erlose standards against their

known concentrations.

Quantify the amount of erlose in the honey sample by interpolating its peak area on the

calibration curve.

Calculate the final concentration of erlose in the original honey sample, accounting for the

dilution factor.

Mandatory Visualization
The following diagram illustrates the experimental workflow for the detection of erlose in honey

samples.

Experimental Workflow for Erlose Detection in Honey

Sample & Standard Preparation

HPAE-PAD Analysis Data Processing
Honey Sample Weigh 0.1g of Honey Dilute 1:1000 with DI Water Filter (0.2 µm) Transfer to Autosampler Vial

Inject into HPAE-PAD System

Erlose Standard Prepare Working Standards

Generate Calibration Curve

Chromatographic Separation Pulsed Amperometric Detection Obtain Chromatogram Identify Erlose Peak

Quantify Erlose Concentration

Click to download full resolution via product page

Caption: Workflow for Erlose Detection in Honey Samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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